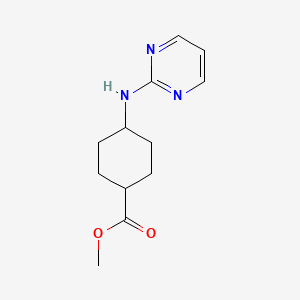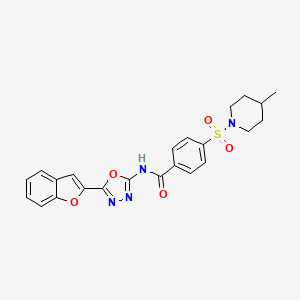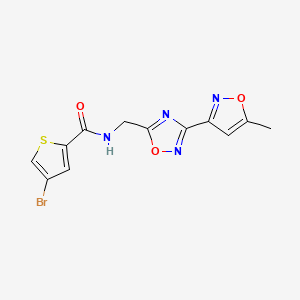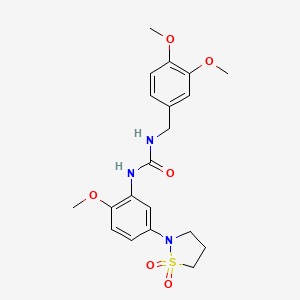
Methyl 4-(pyrimidin-2-ylamino)cyclohexane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(pyrimidin-2-ylamino)cyclohexane-1-carboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound is a pyrimidine-based molecule that exhibits promising biological activities, making it a subject of interest for researchers in various fields.
作用機序
The mechanism of action of Methyl 4-(pyrimidin-2-ylamino)cyclohexane-1-carboxylate is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. The compound has been shown to inhibit the activity of NF-κB, a transcription factor involved in inflammation and cancer, and to activate the AMPK pathway, which plays a crucial role in cellular energy homeostasis. The compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
Methyl 4-(pyrimidin-2-ylamino)cyclohexane-1-carboxylate has been shown to exhibit various biochemical and physiological effects. The compound has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential as an anti-inflammatory agent. The compound has also been shown to increase the levels of antioxidant enzymes such as SOD and catalase, indicating its potential as an antioxidant agent. In addition, the compound has been shown to reduce the levels of glucose and triglycerides in diabetic animals, indicating its potential as an anti-diabetic agent.
実験室実験の利点と制限
Methyl 4-(pyrimidin-2-ylamino)cyclohexane-1-carboxylate has several advantages for lab experiments. The compound is relatively easy to synthesize, and its synthesis method is well-established. The compound exhibits promising biological activities, making it a subject of interest in various fields of research. However, the compound has some limitations for lab experiments. The compound is relatively unstable and prone to degradation, which can affect its biological activity. In addition, the compound has low solubility in water, which can limit its application in some assays.
将来の方向性
There are several future directions for the research on Methyl 4-(pyrimidin-2-ylamino)cyclohexane-1-carboxylate. One direction is to further investigate the compound's mechanism of action and its effects on different cellular signaling pathways. Another direction is to optimize the synthesis method of the compound to improve its yield and purity. Furthermore, the compound's potential as a drug candidate for the treatment of various diseases, including cancer, diabetes, and inflammation, can be further explored. Finally, the compound's pharmacokinetic and pharmacodynamic properties can be studied to determine its safety and efficacy in vivo.
合成法
The synthesis of Methyl 4-(pyrimidin-2-ylamino)cyclohexane-1-carboxylate involves the reaction of 2-aminopyrimidine with cyclohexanone in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced using sodium borohydride to yield the desired product. The yield of the product can be improved by optimizing the reaction conditions, such as the solvent, temperature, and reaction time.
科学的研究の応用
Methyl 4-(pyrimidin-2-ylamino)cyclohexane-1-carboxylate has shown potential therapeutic applications in various fields of research. The compound exhibits anti-inflammatory, antioxidant, and anticancer activities, making it a subject of interest in the development of new drugs. The compound has been studied for its effects on different types of cancer, including breast, lung, and liver cancer, and has shown promising results in inhibiting cancer cell growth and inducing apoptosis.
特性
IUPAC Name |
methyl 4-(pyrimidin-2-ylamino)cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-17-11(16)9-3-5-10(6-4-9)15-12-13-7-2-8-14-12/h2,7-10H,3-6H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SERXDNIYSNIGNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(pyrimidin-2-ylamino)cyclohexane-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[Methyl-(3-nitro-benzyl)-amino]-acetic acid](/img/structure/B2473901.png)
![N-(pyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2473903.png)
![1-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-3-ol](/img/structure/B2473905.png)

![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2473908.png)

![1-(3,4-dimethylphenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2473910.png)
![4-[(3-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether](/img/structure/B2473911.png)
![4-(4-isopropylbenzyl)-1-((3-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2473914.png)
![2-(2,4-dichlorophenyl)-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2473916.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)acrylamide](/img/structure/B2473917.png)
